2-(5-Bromothiophen-2-yl)ethanamine hydrobromide
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Description
2-(5-Bromothiophen-2-yl)ethanamine hydrobromide (2-BTEH) is a drug that has been used in scientific research for many years. It is a derivative of thiophene, an aromatic heterocyclic compound, and is an important component in many pharmaceuticals and other compounds. In recent years, 2-BTEH has been studied for its potential applications in the field of biochemistry and physiology.
Scientific Research Applications
Synthesis and Chemical Analysis
One significant application of 2-(5-Bromothiophen-2-yl)ethanamine hydrobromide is in the synthesis and chemical analysis of various compounds. For instance, it is utilized in the synthesis of a pentadentate N3S2 Schiff base ligand, which, upon complexation with Cu(ii), forms dicationic complexes with square pyramidal geometry around the Cu(ii) center. These complexes exhibit interesting properties like solvatochromism and reversible redox reactions, and they show promising DNA-binding properties, highlighting their potential use in developing new anticancer metal chemotherapies (Warad et al., 2020).
Antimicrobial Activity
Derivatives of this compound have been synthesized and studied for their antimicrobial activity. For example, novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives were synthesized and showed promising in vitro antibacterial and antifungal activities (Kumbhare et al., 2013).
Enzyme Inhibition for Therapeutic Applications
Compounds derived from this compound have been investigated for their enzyme inhibitory activities. A study showcased a series of compounds synthesized and tested for inhibitory activity toward human monoamine oxidase (hMAO). These compounds were found to be competitive, selective, and reversible inhibitors, indicating their potential as therapeutic agents (Mathew et al., 2016).
Structural Analysis and Crystallography
The compound and its derivatives have been used in crystallography to understand molecular structures and interactions. For instance, the crystal structure of a 4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole was analyzed, revealing intricate details about its molecular geometry and interactions (Geiger et al., 2014).
Environmental-friendly Synthesis
This compound is also instrumental in environmentally friendly synthesis processes. An example includes the synthesis of 2-Thiophenecarboxylic acid from thiophene, highlighting an environmentally friendly technique with high yield (Guo Hai, 2007).
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)ethanamine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS.BrH/c7-6-2-1-5(9-6)3-4-8;/h1-2H,3-4,8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTRAKOBMCMZOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CCN.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br2NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585878 |
Source
|
Record name | 2-(5-Bromothiophen-2-yl)ethan-1-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
381666-13-3 |
Source
|
Record name | 2-Thiopheneethanamine, 5-bromo-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=381666-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(5-Bromothiophen-2-yl)ethan-1-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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